Valsartan Acid Isopropyl Ester
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Overview
Description
- This compound is derived from valsartan , which is an angiotensin II receptor antagonist used to treat hypertension and heart failure. This compound is a derivative of valsartan, modified by the addition of an isopropyl ester group.
Valsartan Acid Isopropyl Ester: (CAS: 1245820-09-0) is a chemical compound with the molecular formula C₂₇H₃₅N₅O₃.
Preparation Methods
- The synthetic route for Valsartan Acid Isopropyl Ester involves the esterification of valsartan with isopropyl alcohol. The specific reaction conditions and industrial production methods are proprietary, but this transformation typically occurs under controlled temperature and pressure conditions.
Chemical Reactions Analysis
- Valsartan Acid Isopropyl Ester can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
- Common reagents include acids or bases for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution.
- Major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
- In scientific research, Valsartan Acid Isopropyl Ester serves as a valuable intermediate for studying the pharmacological properties of valsartan derivatives.
- Researchers explore its potential applications in drug development, biochemistry, and medicinal chemistry.
Mechanism of Action
- Valsartan Acid Isopropyl Ester’s mechanism of action is closely related to that of valsartan.
- It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptors. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart.
Comparison with Similar Compounds
- Valsartan Acid Isopropyl Ester is unique due to its isopropyl ester modification, distinguishing it from other valsartan derivatives.
- Similar compounds include other angiotensin II receptor antagonists like losartan, irbesartan, and candesartan.
Remember that this compound plays a crucial role in pharmaceutical research and development, contributing to our understanding of cardiovascular health and drug design
Properties
Molecular Formula |
C27H35N5O3 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
propan-2-yl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31) |
InChI Key |
XIZXKMBYUPSRFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
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